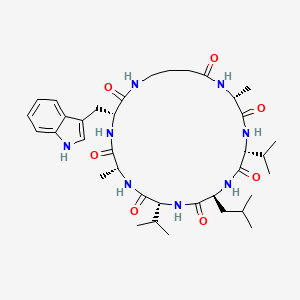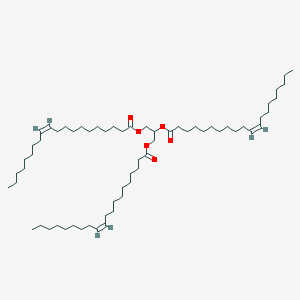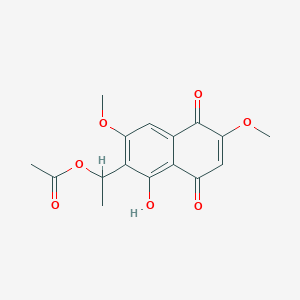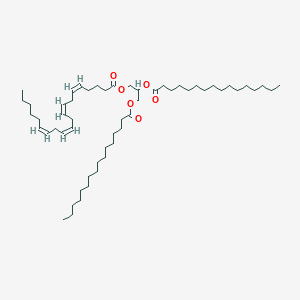
cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-leucyl-D-valyl)
Übersicht
Beschreibung
Cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-leucyl-D-valyl) is a cyclic peptide, which is a class of compounds characterized by a peptide chain that forms a ring structure. This type of structure is often found in naturally occurring peptides and has been the subject of synthetic efforts due to their potential biological activities. While the specific cyclic peptide is not directly synthesized or analyzed in the provided papers, the methods and findings from these papers can be extrapolated to understand the synthesis, structure, and properties of similar cyclic peptides.
Synthesis Analysis
The synthesis of cyclic peptides can be complex, involving the coupling of amino acid segments and subsequent cyclization. Paper describes the synthesis of a naturally occurring tetrapeptide using a solution-phase technique, which involves the coupling of dipeptide segments followed by deprotection and cyclization. This method could potentially be applied to the synthesis of cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-leucyl-D-valyl) by selecting appropriate dipeptide segments and conditions for cyclization.
Molecular Structure Analysis
The molecular structure of cyclic peptides is crucial for their biological activity. The papers provided do not directly analyze the structure of cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-leucyl-D-valyl), but they do discuss the synthesis and properties of similar cyclic peptides. For instance, the asymmetric hydrogenation discussed in papers and could influence the stereochemistry of the cyclic peptide, which in turn affects its molecular structure and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclic peptides include condensation, deprotection, cyclization, and hydrogenation. Paper discusses the asymmetric hydrogenation of dehydroamino acid residues in cyclodipeptides, which is a key step in obtaining optically pure amino acids. This reaction is important for the synthesis of cyclic peptides with specific chiral centers, which could be relevant for the synthesis of cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-leucyl-D-valyl).
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic peptides are influenced by their molecular structure. While the papers provided do not directly discuss the properties of the specific cyclic peptide , they do provide insights into the properties of similar compounds. For example, the bioactivity results in paper indicate the potential antifungal and antihelmintic properties of synthesized cyclic peptides, which could suggest similar properties for cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-leucyl-D-valyl).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
The inhibition of alanine racemase, an enzyme catalyzing the conversion of L-alanine to D-alanine used by bacterial cell walls, represents a key area of study. Since humans lack alanine racemase, inhibitors targeting this enzyme offer a pathway for developing antibacterial drugs. Research has identified various inhibitors, emphasizing the need for selective and potent alternatives to reduce off-target toxic effects (Azam & Jayaram, 2015).
Solubility Enhancement
The solubility of proteinogenic α-amino acids in various solvents, including water and ethanol, has been studied, highlighting methods to improve the crystallization and bioavailability of such compounds. This research is pivotal for the formulation of pharmaceuticals where solubility poses a significant challenge (Bowden, Sanders, & Bruins, 2018).
Drug Delivery Systems
Cyclodextrins, cyclic oligosaccharides capable of forming inclusion complexes with various molecules, have been extensively studied for their drug delivery applications. These complexes can improve solubility, modify drug release profiles, and enhance the biological activity of pharmaceuticals. Research has detailed the use of cyclodextrins in forming sophisticated delivery systems, such as nanoparticles and hydrogels, to achieve targeted and controlled drug release (Boczar & Michalska, 2022).
Molecular Inclusion Complexes
The unique properties of cyclodextrins, including their ability to form host-guest inclusion complexes, have been leveraged in various industrial and scientific applications. These complexes can significantly modify the properties of the guest molecules, leading to applications in pharmaceuticals, cosmetics, and environmental protection. The versatility and non-toxic nature of cyclodextrins make them suitable for a wide range of applications (Valle, 2004).
Safety and Hazards
Wirkmechanismus
Unguisin B, also known as cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-leucyl-D-valyl), is a cyclic heptapeptide originally isolated from the marine fungus E. unguis . This intriguing compound has been the subject of various studies due to its unique structure and potential biological functions .
Target of Action
The primary targets of Unguisin B are yet to be definitively identified. The compound is part of a family of heptapeptides that incorporate different amino acid residues at different positions of the peptide . The biological functions of these peptides are still under exploration .
Mode of Action
It is known that the compound interacts with its targets in a unique way due to its distinctive features, including the non-proteinogenic amino acid γ-aminobutyric acid (gaba) and the incorporation of up to five d-amino acids .
Biochemical Pathways
The compound is part of a family of heptapeptides that are synthesized by non-ribosomal peptide synthetase (NRPS) enzymes . The A and C domains of the UngA NRPS enzymes involved in their biosynthesis have been analyzed in an attempt to understand the lack of substrate specificity observed in this family of heptapeptides .
Pharmacokinetics
As a cyclic heptapeptide, its bioavailability could be influenced by factors such as its size, polarity, and the presence of the non-proteinogenic amino acid GABA .
Result of Action
The molecular and cellular effects of Unguisin B’s action are still under investigation. So far, no significant biological activities have been reported for these small peptides . Other compounds from the same family have shown to bind a series of anions , suggesting potential biological activities that are yet to be discovered.
Action Environment
The action, efficacy, and stability of Unguisin B could be influenced by various environmental factors. As a marine-derived compound, its activity might be affected by factors such as temperature, pH, and the presence of other marine organisms .
Eigenschaften
IUPAC Name |
(3R,6R,9R,12S,15R,18R)-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-12-(2-methylpropyl)-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCFDPSTGTYYBQ-MDODTGCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unguisin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)


![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)
![9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)
![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)
![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)


![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)